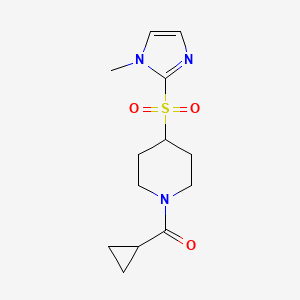

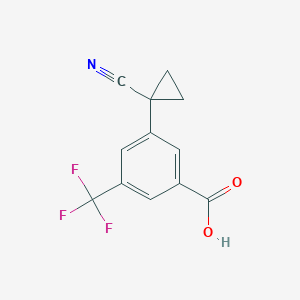

![molecular formula C13H12ClN3O2 B2721648 2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide CAS No. 1111472-40-2](/img/structure/B2721648.png)

2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C13H12ClN3O2. It is a pharmaceutical raw material and also used in medicine .

Synthesis Analysis

The synthesis of pyridines and related compounds can be achieved through various methods such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis

The molecular structure of “2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis

Pyridine compounds can undergo various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation mediated by sulphate radicals .科学的研究の応用

Enantioselective Synthesis

One study focused on the enantioselective synthesis of 2,3-disubstituted piperidines using derivatives related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide". This research demonstrates the compound's utility in synthesizing complex molecular structures, which could have implications in developing pharmaceuticals and other biologically active compounds (Calvez, Chiaroni, & Langlois, 1998).

Chemical Synthesis Optimization

Another study improved the synthesis of a closely related compound, "2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide", by investigating optimal reaction conditions. This research highlights the importance of understanding and optimizing chemical reactions for the efficient production of such compounds, which can be critical in industrial and research settings (Song, 2007).

Radioligand Development for Imaging

Research involving the synthesis of MK-1064, a compound structurally related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide", was conducted for the development of a PET radioligand for imaging orexin-2 receptors. This application underscores the compound's relevance in developing diagnostic tools and enhancing our understanding of neurological receptors (Gao, Wang, & Zheng, 2016).

Structural Characterization

A study on the synthesis and structural characterization of monoamide isomers, including compounds related to "2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide", provided insights into the effects of different substituents on the pyridine ring. This research is vital for understanding the chemical and physical properties of such compounds, which can influence their potential applications in various fields (Kadir, Mansor, & Osman, 2017).

Microbiological Activity

The synthesis and evaluation of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, related to the compound , for their microbiological activity, represent an exploration into the potential antimicrobial applications of these compounds. This line of research could lead to the development of new antimicrobial agents (Miszke et al., 2008).

Safety And Hazards

While specific safety and hazard information for “2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide” is not available, related compounds like 2-Chloro-3-methylpyridine-5-boronic acid pinacol ester can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

将来の方向性

特性

IUPAC Name |

2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-19-13-9(4-2-7-16-13)8-17-12(18)10-5-3-6-15-11(10)14/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXZZEKPDDBBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CNC(=O)C2=C(N=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2721565.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2721570.png)

![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

![3-Chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine](/img/structure/B2721576.png)

![2-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,3,4-thiadiazole](/img/structure/B2721581.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)

![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)